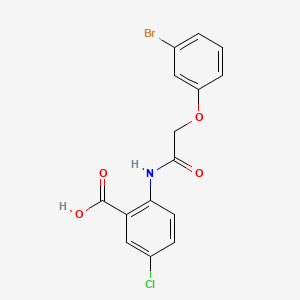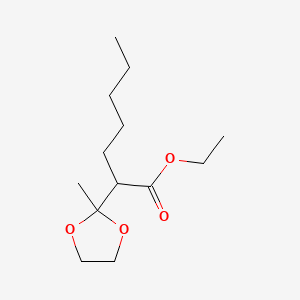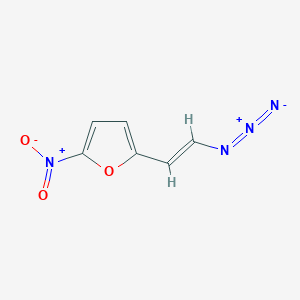
(4-Hydroxybutylidene)oxidanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxybutylidene)oxidanium is a chemical compound with the molecular formula C4H9O2. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxybutylidene)oxidanium typically involves the reaction of 4-aminobutyric acid with phosphorous acid and phosphorus trichloride in the presence of a polyalkylene glycol. This reaction is followed by hydrolysis to yield the final product . The reaction conditions are carefully controlled to ensure high purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Hydroxybutylidene)oxidanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups and the presence of reactive sites on the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(4-Hydroxybutylidene)oxidanium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials
Wirkmechanismus
The mechanism of action of (4-Hydroxybutylidene)oxidanium involves its interaction with specific molecular targets and pathways. It acts by modulating the activity of enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
- (4-Hydroxybutylidene)oxonium
- 4-Amino-1-hydroxybutylidene-1,1-bisphosphonic acid
Comparison: (4-Hydroxybutylidene)oxidanium is unique due to its specific functional groups and reactivity. Compared to similar compounds, it exhibits distinct chemical behavior and applications. For instance, (4-Hydroxybutylidene)oxonium has a different reactivity profile and is used in different industrial processes .
Eigenschaften
CAS-Nummer |
74716-63-5 |
|---|---|
Molekularformel |
C4H9O2+ |
Molekulargewicht |
89.11 g/mol |
IUPAC-Name |
4-hydroxybutylideneoxidanium |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2/p+1 |
InChI-Schlüssel |
PIAOXUVIBAKVSP-UHFFFAOYSA-O |
Kanonische SMILES |
C(CC=[OH+])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















